molecular formula C11H14O2 B14264148 3,7,7-Trimethyl-7,7a-dihydro-1-benzofuran-4(2H)-one CAS No. 136830-63-2

3,7,7-Trimethyl-7,7a-dihydro-1-benzofuran-4(2H)-one

Cat. No.: B14264148
CAS No.: 136830-63-2
M. Wt: 178.23 g/mol
InChI Key: XTYJDUKPOCZQNR-UHFFFAOYSA-N
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Description

3,7,7-Trimethyl-7,7a-dihydro-1-benzofuran-4(2H)-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,7-Trimethyl-7,7a-dihydro-1-benzofuran-4(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of acid or base catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,7,7-Trimethyl-7,7a-dihydro-1-benzofuran-4(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction to more reduced forms using reducing agents.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions may vary depending on the substituent being introduced, often involving catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxygenated derivatives, while reduction may yield more hydrogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2,3-Dihydrobenzofuran: A reduced form with different reactivity.

    7-Methylbenzofuran: A methylated derivative with distinct properties.

Uniqueness

3,7,7-Trimethyl-7,7a-dihydro-1-benzofuran-4(2H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzofurans.

Properties

136830-63-2

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

3,7,7-trimethyl-2,7a-dihydro-1-benzofuran-4-one

InChI

InChI=1S/C11H14O2/c1-7-6-13-10-9(7)8(12)4-5-11(10,2)3/h4-5,10H,6H2,1-3H3

InChI Key

XTYJDUKPOCZQNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(C=CC2=O)(C)C)OC1

Origin of Product

United States

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